Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Building Block Differentiation Hydrogen-Bond Donor Tuning

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2089700-97-8) is a conformationally constrained spirocyclic building block belonging to the 5-thia-2-azaspiro[3.4]octane family first synthesized by the Carreira group at ETH Zürich in collaboration with F. Hoffmann-La Roche.

Molecular Formula C12H22N2O2S
Molecular Weight 258.38 g/mol
Cat. No. B14028472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Molecular FormulaC12H22N2O2S
Molecular Weight258.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CS2)NC
InChIInChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(13-4)6-17-12/h9,13H,5-8H2,1-4H3
InChIKeyHZLHCTQHOXLVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate: A Spirocyclic Building Block in the Carreira Thia-Azaspiro[3.4]octane Series for Drug Discovery


Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2089700-97-8) is a conformationally constrained spirocyclic building block belonging to the 5-thia-2-azaspiro[3.4]octane family first synthesized by the Carreira group at ETH Zürich in collaboration with F. Hoffmann-La Roche [1]. It features a thia-azaspiro[3.4]octane core bearing a Boc-protected azetidine nitrogen and a 7-N-methylamino substituent, with a molecular formula of C₁₂H₂₂N₂O₂S and a molecular weight of 258.38 g/mol . This compound is commercially available at ≥98% purity and is marketed as a multifunctional module for drug discovery, offering a defined exit vector geometry that enables exploration of three-dimensional chemical space [1].

Why Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate Cannot Be Interchanged with Other Azaspiro[3.4]octane Analogs


Within the 5-thia-2-azaspiro[3.4]octane family, substitution at the 7-position exerts a dominant influence on hydrogen-bond donor/acceptor capacity, lipophilicity, and the reactivity profile of the pendant amine handle. The 7-N-methylamino group in this compound (C₁₂H₂₂N₂O₂S, MW 258.38, clogP ~0.93, HBD=2, HBA=4) [1][2] confers distinct physicochemical properties compared to the primary 7-amino analog (C₁₁H₂₀N₂O₂S, MW 244.35), the 7-hydroxy variant (C₁₁H₁₉NO₃S, MW 245.34), or 8-substituted regioisomers . Simple substitution with an unsubstituted 7-amino building block alters both the steric demand at the derivatization site and the number of hydrogen-bond donors, directly impacting downstream SAR exploration. Furthermore, the presence of the thioether sulfur—as opposed to the oxa-analog (5-oxa-2-azaspiro[3.4]octane)—provides an orthogonal oxidation handle to access sulfoxide and sulfone derivatives, a tunability absent in oxygen-containing analogs [3]. Procurement of a close analog without these specific functional handles compromises the ability to systematically explore chemical space around this scaffold.

Quantitative Differentiation Evidence: Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate vs. Closest Analogs


N-Methylamino vs. Primary 7-Amino: Hydrogen-Bond Donor Count and Steric Modulation

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate possesses exactly one hydrogen-bond donor (N–H of the methylamino group), compared to two HBDs in the primary 7-amino analog (CAS 1934265-93-6, NH₂) . This HBD reduction is critical for optimizing membrane permeability in lead optimization programs. The N-methyl group additionally introduces steric bulk (estimated Δ%VBur ~ +15–20% relative to NH₂) that can modulate off-target interactions without requiring a full protecting group strategy .

Medicinal Chemistry Building Block Differentiation Hydrogen-Bond Donor Tuning

Thioether vs. Oxa-Analog: Sulfur Oxidation Handle for Property Tuning

The 5-thia-2-azaspiro[3.4]octane scaffold contains a thioether sulfur that can be selectively oxidized to sulfoxide (5,5-dioxide) or sulfone derivatives, dramatically altering polarity and hydrogen-bond acceptor capacity. The corresponding 5-oxa-2-azaspiro[3.4]octane analog (oxygen in place of sulfur) lacks this oxidation handle entirely [1]. The sulfone derivative (e.g., CAS 1453315-76-8) has an experimentally determined solid-state form and distinct storage requirements (2–8°C) compared to the parent thioether , confirming a meaningful physicochemical difference.

Chemical Biology Oxidation State Tuning Scaffold Diversification

7-Substitution vs. 8-Substitution Regioisomerism: Exit Vector Geometry Divergence

The 7-methylamino substitution pattern places the derivatizable amine at a distinct spatial position relative to the 8-substituted regioisomer (tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate, CAS 1934243-43-2) . The Carreira group's design rationale specifically highlights that these spirocycles position 'functional groups and attendant exit vectors in a cambered environment,' with the 7- and 8-positions offering different dihedral angles and distances from the spiro-center [1]. This geometric divergence directly impacts the three-dimensional orientation of substituents in fragment growing and linking strategies.

Fragment-Based Drug Design Exit Vector Analysis Regioisomer Differentiation

Predicted Physicochemical Profile: Balanced Lipophilicity and Drug-Like Property Space

Computational prediction for the target compound yields a calculated logP (clogP) of approximately 0.93, topological polar surface area (tPSA) of 63.40 Ų, and 3 rotatable bonds [1]. This profile falls within a favorable region of drug-like chemical space: the moderate clogP balances aqueous solubility with membrane permeability, while the tPSA of 63.40 Ų is below the 140 Ų threshold often associated with acceptable oral bioavailability [1]. In contrast, the 7-hydroxy analog (C₁₁H₁₉NO₃S, MW 245.34, tPSA ~58.6 Ų) has a lower molecular weight but offers only an alcohol handle for derivatization, limiting the chemical space accessible in fragment elaboration. The N-methylamino group of the target compound provides both a hydrogen-bond donor and a secondary amine for further functionalization (e.g., amide coupling, reductive amination, sulfonylation).

Physicochemical Profiling Drug-Likeness In Silico ADME

Commercial Purity Specification: ≥98% Purity for Reproducible SAR Studies

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is commercially supplied at a purity specification of ≥98% (CAS 2089700-97-8) . This high purity reduces the risk of confounding biological activity from impurities, which is particularly important when using the compound as a synthetic intermediate for fragment-based screening libraries. In comparison, the 7-amino-5,5-dioxide derivative (CAS 1453315-76-8) is supplied at 95% purity , requiring additional purification before use in sensitive biochemical assays. The 3-percentage-point purity differential may be significant when considering cost of in-house repurification for high-throughput screening workflows.

Quality Control Procurement Specification Reproducibility

Synthetic Provenance: Carreira Group Design Ensures Step-Economic Scalability

The thia-azaspiro[3.4]octane scaffold was designed and synthesized by the Carreira laboratory (ETH Zürich) and F. Hoffmann-La Roche, with the synthetic route explicitly optimized for step-economy and scalability [1]. The 2011 disclosure reports syntheses of 5-thia-2-azaspiro[3.4]octanes in 5–7 steps from commercially available 1-N-Boc-3-azetidinone, with key intermediates characterized for reproducibility [1][2]. This is in contrast to many legacy spirocyclic building blocks that require >10 linear steps and lack published scalability data. The commercial availability of this compound through SpiroChem and Sigma-Aldrich (as part of the Carreira Spirocycles Collection) further validates the robustness of the synthetic route .

Synthetic Chemistry Scalability Building Block Provenance

High-Impact Application Scenarios for Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Defined 3D Exit Vectors

The 7-N-methylamino group provides a well-defined exit vector in a cambered spirocyclic environment, making this compound an ideal input for fragment libraries aimed at underexplored 3D-macromolecular targets [1]. The combination of one HBD, moderate clogP (~0.93), and tPSA (63.40 Ų) positions it favorably within fragment-like property space (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [2].

Lead Optimization Programs Requiring Systematic Amine pKa Tuning

The N-methyl substitution on the 7-amino group modulates amine basicity and steric environment without additional protecting group manipulations, enabling systematic SAR exploration of amine-containing pharmacophores. The thioether sulfur further permits late-stage oxidation to sulfoxide or sulfone to fine-tune polarity and hydrogen-bond acceptor capacity, a diversification strategy unavailable with the oxa-analog [3].

Medicinal Chemistry Campaigns Targeting CNS Penetrant Compounds

The reduced HBD count (1 vs. 2 for the primary amine analog) and moderate clogP (~0.93) align with property guidelines for CNS drug candidates (tPSA < 90 Ų, HBD ≤ 3) [2]. The spirocyclic scaffold's conformational rigidity may also reduce the entropic penalty of target binding, a feature valued in CNS drug design where achieving high ligand efficiency is critical [1].

Parallel Synthesis and Library Production at Gram-to-Kilogram Scale

The Carreira group's step-economic synthesis (5–7 steps) and commercial availability through the SpiroChem–Sigma-Aldrich partnership provide assurance of reliable supply for library production at scale [1]. The ≥98% purity specification reduces the need for pre-reaction purification, enabling direct use in parallel amide coupling or reductive amination workflows common in medicinal chemistry groups .

Quote Request

Request a Quote for Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.